molecular formula C13H24O2 B12652456 Isopropyl 3,7-dimethyloct-6-enoate CAS No. 26728-45-0

Isopropyl 3,7-dimethyloct-6-enoate

Cat. No.: B12652456
CAS No.: 26728-45-0
M. Wt: 212.33 g/mol
InChI Key: ACFVGWNYKXYWHV-UHFFFAOYSA-N
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Description

Isopropyl 3,7-dimethyloct-6-enoate is an organic compound with the molecular formula C13H24O2. It is an ester derived from the reaction of isopropanol and 3,7-dimethyloct-6-enoic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its reactive ester functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl 3,7-dimethyloct-6-enoate can be synthesized through the esterification reaction between isopropanol and 3,7-dimethyloct-6-enoic acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This process enhances the efficiency and yield of the esterification reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isopropyl 3,7-dimethyloct-6-enoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactive ester group makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the fragrance industry due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of isopropyl 3,7-dimethyloct-6-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological targets. The compound’s effects are mediated through pathways involving esterases and other enzymes that catalyze the hydrolysis reaction .

Comparison with Similar Compounds

    Isopropyl 3,7-dimethyloct-6-enal: Similar in structure but contains an aldehyde group instead of an ester.

    Isopropyl 3,7-dimethyloct-6-enyl acetate: Contains an acetate ester group instead of the isopropyl ester.

Uniqueness: Isopropyl 3,7-dimethyloct-6-enoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.

Properties

CAS No.

26728-45-0

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

propan-2-yl 3,7-dimethyloct-6-enoate

InChI

InChI=1S/C13H24O2/c1-10(2)7-6-8-12(5)9-13(14)15-11(3)4/h7,11-12H,6,8-9H2,1-5H3

InChI Key

ACFVGWNYKXYWHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(C)CCC=C(C)C

Origin of Product

United States

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